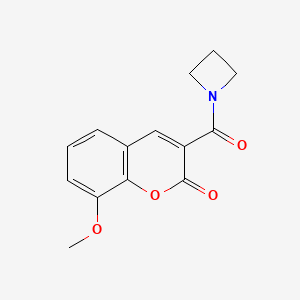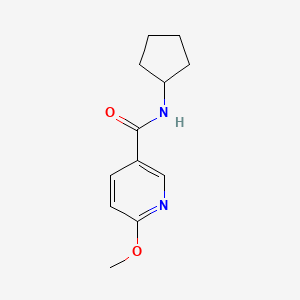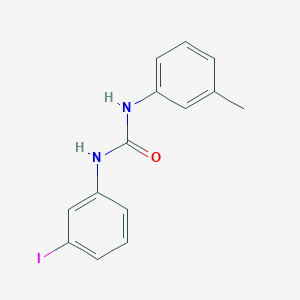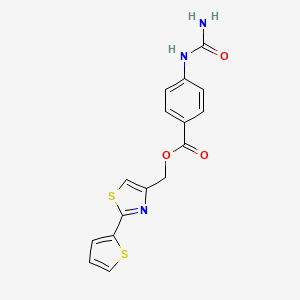![molecular formula C16H16N2O5S B7519602 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid, also known as Bz-ASP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, Bz-ASP is not used as a drug, but rather as a research tool to investigate various biological processes.
作用机制
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the binding of its substrate, carbon dioxide. This results in a decrease in the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment.
Biochemical and Physiological Effects
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the advantages of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid in lab experiments is its high specificity for carbonic anhydrase, allowing for the selective inhibition of this enzyme without affecting other biological processes. However, one of the limitations of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research involving 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. One potential area of research is the development of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid analogs with improved solubility and potency. Another potential area of research is the investigation of the effects of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid on other biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid could be used in combination with other drugs to investigate potential synergistic effects.
合成方法
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-bromo-3-phenylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. Other methods of synthesis include the reaction of 4-nitrobenzenesulfonamide with 3-phenylpropanoic acid followed by reduction using hydrogen gas.
科学研究应用
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been used in various scientific research studies to investigate its effects on biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has also been used to study the role of sulfonamides in the inhibition of bacterial growth and to investigate the mechanism of action of other sulfonamide drugs.
属性
IUPAC Name |
3-[4-(benzamidosulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15(20)11-8-12-6-9-14(10-7-12)24(22,23)18-17-16(21)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISQEBJKLIGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)


![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)

![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
